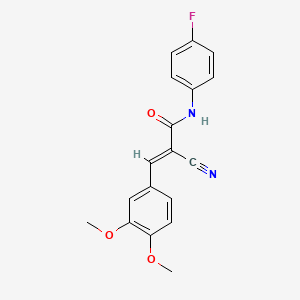
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research for the study of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to have potential therapeutic effects for this disease.
Mécanisme D'action
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide inhibits the activity of CFTR by binding to the regulatory domain of the protein, which prevents the opening of the chloride channel. This leads to a decrease in chloride ion transport across cell membranes, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of mucus secretion, the reduction of airway surface liquid volume, and the inhibition of bacterial growth. It has also been shown to have potential therapeutic effects for CF, such as the restoration of CFTR function and the improvement of lung function.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for CFTR inhibition, its ability to be used in both in vitro and in vivo experiments, and its availability as a commercial product. However, there are also some limitations, such as its potential off-target effects and the need for careful dose optimization.
Orientations Futures
There are several future directions for the use of 4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide in scientific research. One potential direction is the investigation of its potential therapeutic effects for other diseases that involve CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea. Another direction is the development of more potent and selective CFTR inhibitors that can be used for the treatment of CF and other related diseases. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for its potential synergistic effects.
Méthodes De Synthèse
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide can be synthesized through various methods, including the reaction of 4-chloro-2-fluorobenzoic acid with 3,4-dimethylphenylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide has been extensively used in scientific research for the study of CF. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of chloride ions across cell membranes. This compound has been used to investigate the role of CFTR in various physiological processes, such as airway surface liquid regulation, mucus clearance, and bacterial clearance.
Propriétés
IUPAC Name |
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-3-5-12(7-10(9)2)18-15(19)13-6-4-11(16)8-14(13)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNHBRIBDHEGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)

![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)



![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)


![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)

![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)
